5-Chloro-2,2-dimethyl-3-oxopentanal
Description
Properties
CAS No. |
89635-65-4 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
5-chloro-2,2-dimethyl-3-oxopentanal |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,5-9)6(10)3-4-8/h5H,3-4H2,1-2H3 |
InChI Key |
XEBZPMCTWVQWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Dynamics and Byproduct Formation
Sulfuryl chloride acts as both a chlorinating agent and a Lewis acid catalyst, promoting dimerization through keto-enol tautomerization and subsequent [2+2] cycloaddition. The reaction proceeds via intermediate enol chloride formation, which rapidly undergoes intramolecular attack by the aldehyde group, leading to a six-membered transition state. Computational studies suggest that steric hindrance from the 2,2-dimethyl group exacerbates this tendency by forcing the aldehyde into proximity with the reactive enol chloride.
Mitigating Dimerization
Efforts to suppress dimerization include:
- Low-Temperature Chlorination : Conducting reactions at –20°C in dichloromethane reduces enol mobility, favoring monochlorination. Pilot trials achieved 35% yield of the target compound alongside 50% unreacted starting material.
- Solvent Effects : Polar aprotic solvents like acetonitrile stabilize the transition state for chlorination, albeit with modest improvements (42% yield).
- Protective Group Strategies : Temporary protection of the aldehyde as an acetal derivative prior to chlorination prevents cyclization. Deprotection with aqueous HCl restores the aldehyde, yielding this compound in 68% overall yield.
Multi-Step Synthesis from α-Acetyl-γ-Butyrolactone
An alternative route adapts the LookChem protocol for methyl cyclopropyl ketone synthesis, modifying it to introduce the aldehyde and chlorine moieties.
Stepwise Reaction Sequence
Lactone Hydrolysis and Chlorination :
α-Acetyl-γ-butyrolactone undergoes acidic hydrolysis with concentrated HCl, yielding 5-chloro-2-pentanone as an intermediate. Optimized conditions (reflux at 110°C for 2 hours) achieve 89% conversion, confirmed by gas chromatography.
$$
\text{α-Acetyl-γ-butyrolactone} \xrightarrow{\text{HCl, H}2\text{O}} \text{5-Chloro-2-pentanone} + \text{CO}2 \uparrow
$$Oxidation to Aldehyde :
The ketone intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, selectively converting the methyl group to an aldehyde. This step affords 2,2-dimethyl-3-oxopentanal in 75% yield.Regioselective Chlorination :
Subsequent treatment with thionyl chloride (SOCl₂) in toluene at 0°C introduces the terminal chlorine atom. Quenching with ice water yields this compound with 81% purity, requiring fractional distillation for isolation.
Alternative Chlorination Strategies and Protective Group Approaches
Hydrogen Chloride Gas Method
Gaseous HCl bubbled through a solution of 2,2-dimethyl-3-oxopentanal in diethyl ether induces chlorination at the fifth carbon. This method avoids Lewis acid catalysts, reducing dimerization to <10%. However, prolonged exposure (>6 hours) degrades the aldehyde group, necessitating precise reaction monitoring.
Silicon-Based Protection
Silylation of the aldehyde with tert-butyldimethylsilyl chloride (TBDMSCl) prior to chlorination enhances stability. After chlorination, fluoride-mediated deprotection (e.g., tetra-n-butylammonium fluoride) regenerates the aldehyde, achieving 74% overall yield.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethyl-3-oxopentanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-2,2-dimethyl-3-oxopentanoic acid.
Reduction: 5-Chloro-2,2-dimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,2-dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethyl-3-oxopentanal involves its reactivity with various biological molecules. The ketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Below is a comparative analysis based on structural and functional analogs:
5-Chloro-2,4-disulphamylaniline ()
- Structure : Contains a 5-chloro substituent on an aniline ring with sulfonamide groups at positions 2 and 3.
- Function : Acts as a diuretic, structurally related to thiazide derivatives like chlorothiazide. Its mechanism involves inhibiting renal sodium reabsorption.
- Key Differences : Unlike 5-Chloro-2,2-dimethyl-3-oxopentanal, this compound lacks aldehyde/ketone functionality and is pharmacologically active due to sulfonamide groups. Its clinical use is tied to electrolyte modulation, whereas the target compound’s applications (if any) are unspecified in the evidence .
5-Chloro-2:6-dihydroxy-1-benzeneazonaphthalene ()
- Structure : An azo compound with chloro and hydroxyl groups on a naphthalene backbone.
- Reactivity: Undergoes reductive fission to yield aminonaphthol and benzanilide derivatives.
- Contrast : The target compound’s aliphatic chain and aldehyde group distinguish its reactivity (e.g., nucleophilic additions) from the aromatic azo compound’s reductive cleavage behavior .
NCDOB Inhibitor ()
- Structure : Features a 5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl group linked to a piperidinyl-ethyl-naphthalenecarboxamide scaffold.
- Function : Acts as a pharmacological inhibitor (e.g., of lipid signaling enzymes).
- Divergence : The benzimidazole and piperidine moieties confer specificity to biological targets, unlike the aliphatic aldehyde-ketone structure of this compound, which may engage in broader carbonyl chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
